![molecular formula C11H13N3O B2775930 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile CAS No. 1248062-45-4](/img/structure/B2775930.png)
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C11H13N3O. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound can be achieved through various synthetic strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The Petasis reaction has been specifically mentioned in the synthesis of a similar compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of this compound also includes a hydroxymethyl group and a pyridine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 203.24 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Pyrrolidine as a Scaffold in Drug Discovery
Pyrrolidine rings, including derivatives like 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, are widely utilized in medicinal chemistry for creating compounds to treat various human diseases. The saturated pyrrolidine scaffold is particularly valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage, a phenomenon known as "pseudorotation." These characteristics lead to the development of bioactive molecules with target selectivity. The diverse biological profiles achieved through different stereoisomers and spatial orientations of substituents on the pyrrolidine ring highlight its significance in the design of new drug candidates (Li Petri et al., 2021).
Enhancing Solubility and Bioavailability
The structural versatility of pyrrolidine-based surfactants, derived from compounds like 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, plays a crucial role in improving the performance of surfactant structures. By enhancing water solubility, compatibility, and solvency, these derivatives contribute significantly to the pharmaceutical industry. The pyrrolidone ring, when incorporated into derivatives, usually reduces toxicity, making these compounds more favorable for medicinal applications. The ability of these compounds to form pseudoquaternary ammonium ions that interact with large anions demonstrates their potential in diverse applications, from industrial processes to medicinal chemistry (Login, 1995).
Supramolecular Chemistry
The construction of supramolecular capsules from calixpyrrole derivatives, related to 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, exemplifies the innovative use of pyrrolidine rings in developing complex molecular structures. These capsules, derived from the self-assembly of calix[4]pyrroles, highlight the importance of pyrrolidine and its derivatives in forming structures with potential applications ranging from drug delivery systems to the encapsulation of small molecules. The diverse approaches for using calix[4]pyrrole derivatives in capsule assembly underscore the adaptability and potential of pyrrolidine scaffolds in supramolecular chemistry (Ballester, 2011).
Orientations Futures
The future directions in the research and application of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of fast and cost-effective methods for the synthesis of substituted pyrrolidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(14)8-15/h3-4,6,10,15H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSBTKOMUOPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=C2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

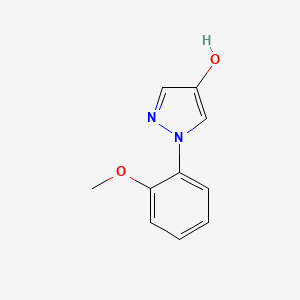
![2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/no-structure.png)
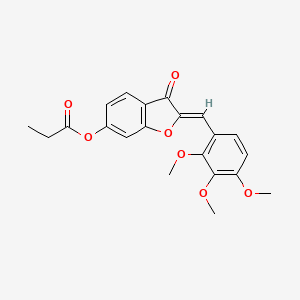
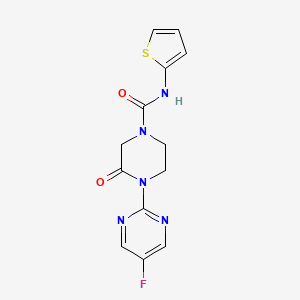
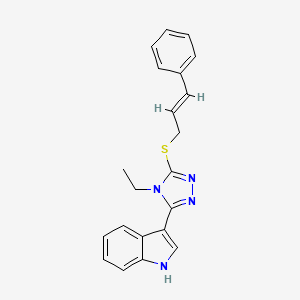
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2775857.png)
![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)
![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan](/img/structure/B2775861.png)
![8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775862.png)
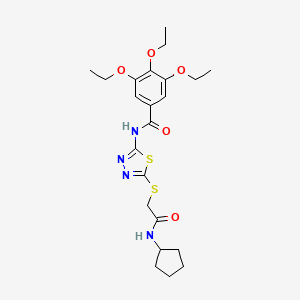

![N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2775867.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775868.png)